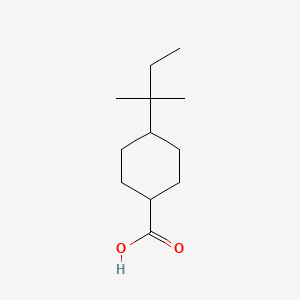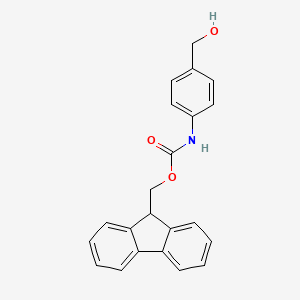![molecular formula C19H26N2OS B2584197 3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325306-43-1](/img/structure/B2584197.png)
3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of organosulfur compound, specifically a thione, which is a compound where the oxygen atom of a ketone is replaced by a sulfur atom . It also contains a diazaspirodecene group, which is a type of spiro compound where two nitrogen atoms are incorporated into the ring structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1,2,4-triazolidine-3-thiones and 3,4-dihydropyrimidin-2(1H)-thiones have been synthesized through reactions involving aldehydes and thiosemicarbazide .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including the butoxyphenyl group, the diazaspirodecene group, and the thione group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been involved in various reactions. For example, benzimidazole-thione derivatives have been synthesized through reactions involving alkylated, benzylated, and bromoalkylated benzimidazole-thione .科学的研究の応用
Molecular Diversity and Synthesis
Triphenylphosphine Promoted Reaction : A study by Han, Zheng, Zhang, and Yan (2020) explored the triphenylphosphine-promoted reaction of electron-deficient alkynes and arylidene Meldrum acid, leading to the formation of various products, including trans-1,3-disubstituted 7,9-diazaspiro[4.5]dec-1-enes (Han et al., 2020).
Microwave Assisted Synthesis : Shroff, Mohanta, Baitharu, Bag, and Behera (2022) conducted a study on the rapid and high-yield microwave-assisted synthesis of novel 7,9-bis-(arylidene)-4-methyl-2,6,10-triphenyl-2,3-diazaspiro[4,5]dec-3-ene-1,8-dione derivatives (Shroff et al., 2022).
Oxidative Cyclization of Olefinic Precursors : Martin‐Lopez and Bermejo (1998) described the synthesis of various diazaspiro[4.5]decanes, including 6-benzyloxycarbonyl-1,6-diazaspiro[4.5]decan-2-one, by oxidative cyclization of olefinic precursors (Martin‐Lopez & Bermejo, 1998).
Antimicrobial and Biological Activity
Antimicrobial Assay : A study on the antimicrobial activities of spiro diarylidene derivatives was conducted by Zhou, Andreou, Biktagirov, Eames, and Wadhawan (2010). This research focused on the electrochemical reduction properties of these compounds (Zhou et al., 2010).
Antibacterial and Antifungal Activity : Rajanarendar, Rao, Shaik, Reddy, and Srinivas (2010) synthesized novel isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-diones and evaluated their biological activity against various standard strains, demonstrating significant activity (Rajanarendar et al., 2010).
Structural and Spectral Analysis
NMR Analysis : Guerrero-Alvarez, Moncayo-Bautista, and Ariza-Castolo (2004) reported on the relative configuration of various 1,4-diazaspiro[4.5]decanes using NMR techniques (Guerrero-Alvarez et al., 2004).
Crystal Structure Analysis : Graus, Casabona, Uriel, Cativiela, and Serrano (2010) described the preparation and crystallographic analysis of various 1,3-diazaspiro[4.5]decanes, highlighting the role of substituents in supramolecular arrangements (Graus et al., 2010).
作用機序
Target of Action
The primary targets of 3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response in the body.
Mode of Action
This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation.
Biochemical Pathways
The inhibition of COX-1 and COX-2 enzymes by this compound affects the arachidonic acid pathway . This leads to a decrease in the production of prostaglandins, thereby reducing inflammation.
Result of Action
The molecular and cellular effects of the action of this compound include a significant reduction in inflammation . This is achieved through the inhibition of COX-1 and COX-2 enzymes and the subsequent decrease in prostaglandin production.
特性
IUPAC Name |
3-(4-butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c1-3-4-13-22-16-7-5-15(6-8-16)17-18(23)21-19(20-17)11-9-14(2)10-12-19/h5-8,14H,3-4,9-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGRTOLIZASJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3(CCC(CC3)C)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2584115.png)


![4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2584120.png)
![(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2584121.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2584123.png)

![N-(2,4-dimethoxyphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2584125.png)



![N-(4-fluorobenzyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2584134.png)
